molecular formula C10H16ClF2NO2 B13494227 2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride

2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride

Katalognummer: B13494227
Molekulargewicht: 255.69 g/mol
InChI-Schlüssel: LQQGLBLBSDMJPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of two fluorine atoms and an amino group attached to a spiro[3.5]nonane ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the amino and fluorine groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The fluorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid
  • 7,7-Difluorospiro[3.5]nonane-2-carboxylic acid

Uniqueness

Compared to similar compounds, 2-Amino-7,7-difluorospiro[35]nonane-2-carboxylic acid hydrochloride stands out due to its specific fluorine substitution pattern and spirocyclic structure

Eigenschaften

Molekularformel

C10H16ClF2NO2

Molekulargewicht

255.69 g/mol

IUPAC-Name

2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H15F2NO2.ClH/c11-10(12)3-1-8(2-4-10)5-9(13,6-8)7(14)15;/h1-6,13H2,(H,14,15);1H

InChI-Schlüssel

LQQGLBLBSDMJPF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC12CC(C2)(C(=O)O)N)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.